
4-Nonylphenol;phosphoric acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Nonylphenol;phosphoric acid is a compound that combines 4-Nonylphenol, an organic compound, with phosphoric acid, an inorganic acid. 4-Nonylphenol is a member of the alkylphenols family, characterized by a phenol ring with a nonyl group attached. It is widely used in the production of non-ionic surfactants, which are essential in various industrial applications. Phosphoric acid, on the other hand, is a triprotic acid commonly used in fertilizers, food additives, and industrial processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
4-Nonylphenol is typically synthesized through the acid-catalyzed alkylation of phenol with nonenes. The reaction conditions often involve the use of strong acids like sulfuric acid to facilitate the alkylation process .
Phosphoric acid is produced industrially by two main methods: the wet process and the thermal process. The wet process involves the reaction of phosphate rock with sulfuric acid, while the thermal process involves the burning of elemental phosphorus to produce phosphorus pentoxide, which is then hydrated to form phosphoric acid .
Análisis De Reacciones Químicas
Types of Reactions
4-Nonylphenol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones, which are important intermediates in various chemical processes.
Reduction: Reduction of quinones back to hydroquinones is also a common reaction.
Substitution: Electrophilic aromatic substitution reactions are facilitated by the phenolic hydroxyl group, making the aromatic ring highly reactive.
Phosphoric acid, being a strong acid, can participate in acid-base reactions, forming various phosphate salts. It can also undergo condensation reactions to form polyphosphoric acids .
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride are often used.
Substitution: Electrophilic reagents such as halogens and nitrating agents are commonly employed.
Major Products
Oxidation: Quinones and hydroquinones.
Reduction: Hydroquinones.
Substitution: Halogenated and nitrated phenols.
Aplicaciones Científicas De Investigación
4-Nonylphenol;phosphoric acid has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various surfactants and polymers.
Biology: Studied for its endocrine-disrupting properties and its effects on aquatic organisms.
Medicine: Investigated for its potential toxicological effects and its role in disrupting hormonal balance.
Industry: Widely used in the production of detergents, emulsifiers, and lubricating oil additives.
Mecanismo De Acción
4-Nonylphenol exerts its effects primarily through its estrogenic activity. It can mimic the action of natural estrogens by binding to estrogen receptors, leading to the disruption of normal hormonal functions. This can result in various toxicological effects, including reproductive and developmental toxicity . Phosphoric acid, being a strong acid, acts by donating protons in chemical reactions, facilitating various acid-catalyzed processes .
Comparación Con Compuestos Similares
Similar Compounds
Nonylphenol Ethoxylates: These are derivatives of 4-Nonylphenol with ethoxy groups attached.
Octylphenol: Similar to 4-Nonylphenol but with an octyl group instead of a nonyl group.
Uniqueness
4-Nonylphenol is unique due to its widespread use and its significant environmental impact as an endocrine disruptor. Its combination with phosphoric acid enhances its reactivity and expands its range of applications in various industrial processes .
Propiedades
Número CAS |
32258-84-7 |
|---|---|
Fórmula molecular |
C45H75O7P |
Peso molecular |
759.0 g/mol |
Nombre IUPAC |
4-nonylphenol;phosphoric acid |
InChI |
InChI=1S/3C15H24O.H3O4P/c3*1-2-3-4-5-6-7-8-9-14-10-12-15(16)13-11-14;1-5(2,3)4/h3*10-13,16H,2-9H2,1H3;(H3,1,2,3,4) |
Clave InChI |
AZUZMVMQCAQYGT-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCC1=CC=C(C=C1)O.CCCCCCCCCC1=CC=C(C=C1)O.CCCCCCCCCC1=CC=C(C=C1)O.OP(=O)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



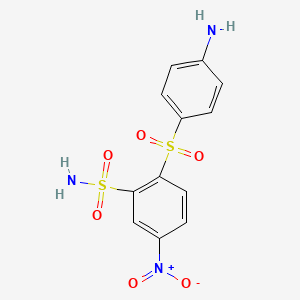
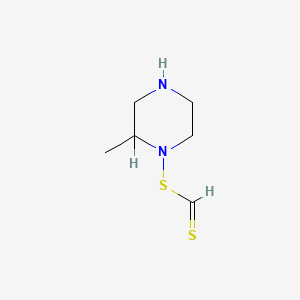
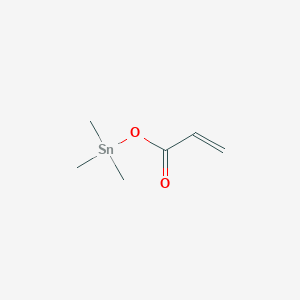
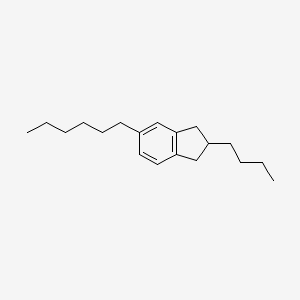
![1-Oxa-4-thiaspiro[4.5]decan-2-one, 4-oxide](/img/structure/B14686050.png)
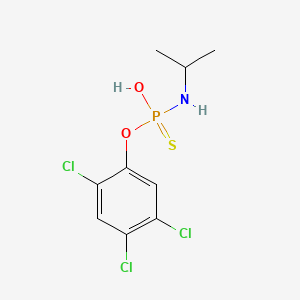
![[(1S,2S,4R)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl] 2,2,2-trifluoroacetate](/img/structure/B14686079.png)
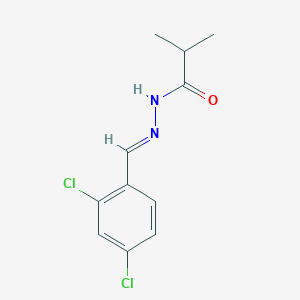
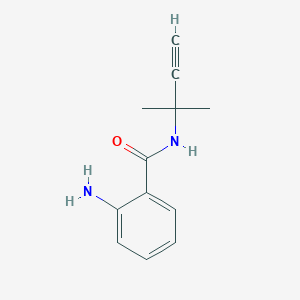

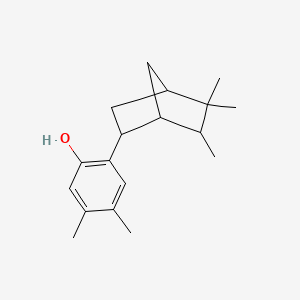
![1(3H)-Isobenzofuranone, 6-amino-3,3-bis[4-(dimethylamino)phenyl]-](/img/structure/B14686119.png)
![N-Phenyl-4-[(E)-phenyldiazenyl]naphthalen-1-amine](/img/structure/B14686127.png)
